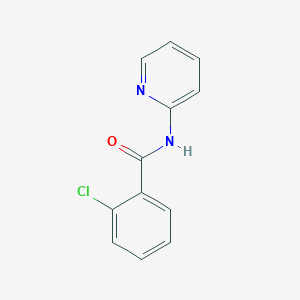

2-chloro-N-(pyridin-2-yl)benzamide

Description

2-Chloro-N-(pyridin-2-yl)benzamide is a benzamide derivative featuring a chlorinated benzene ring linked via an amide bond to a pyridine moiety. Syntheses of analogous compounds often employ coupling reactions between carboxylic acid derivatives (e.g., acid chlorides) and amines under conditions involving polar aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), with purification via techniques such as HPLC or recrystallization .

Properties

CAS No. |

54979-78-1 |

|---|---|

Molecular Formula |

C12H9ClN2O |

Molecular Weight |

232.66 g/mol |

IUPAC Name |

2-chloro-N-pyridin-2-ylbenzamide |

InChI |

InChI=1S/C12H9ClN2O/c13-10-6-2-1-5-9(10)12(16)15-11-7-3-4-8-14-11/h1-8H,(H,14,15,16) |

InChI Key |

MCECBHOZVSWERU-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=N2)Cl |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=N2)Cl |

Other CAS No. |

54979-78-1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(pyridin-2-yl)benzamide can be achieved through several methods. One common approach involves the reaction of 2-aminopyridine with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature, yielding the desired product after purification .

Another method involves the use of metal-organic frameworks as catalysts. For instance, a bimetallic metal-organic framework composed of iron and nickel can catalyze the reaction between 2-aminopyridine and trans-beta-nitrostyrene to produce this compound. This reaction is carried out in dichloromethane at 80°C for 24 hours, resulting in high yields .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions and purification processes is crucial to ensure high yield and quality in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(pyridin-2-yl)benzamide undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom on the benzene ring can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.

Oxidation: The compound can be oxidized to form corresponding N-oxides, which may exhibit different chemical and biological properties.

Reduction: Reduction reactions can convert the carbonyl group in the benzamide moiety to an amine, resulting in the formation of amine derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide at elevated temperatures.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions to achieve oxidation.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents to facilitate reduction reactions.

Major Products Formed

The major products formed from these reactions include various substituted benzamides, N-oxides, and amine derivatives, each with distinct chemical and biological properties.

Scientific Research Applications

2-chloro-N-(pyridin-2-yl)benzamide has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory, antimicrobial, and anticancer activities.

Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Biological Research: It serves as a tool compound in studies investigating the biological pathways and molecular targets associated with its activity.

Mechanism of Action

The mechanism of action of 2-chloro-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context in which the compound is used. For instance, in medicinal chemistry, it may inhibit certain enzymes involved in inflammatory processes or microbial growth .

Comparison with Similar Compounds

Vismodegib (GDC-0449)

Structure : 2-Chloro-N-(4-chloro-3-(pyridin-2-yl)phenyl)-4-(methylsulfonyl)benzamide

Key Differences :

- Substituents : Vismodegib contains a 4-(methylsulfonyl) group on the benzamide and an additional 4-chloro substituent on the aniline ring.

- Biological Target : It is a potent, orally bioavailable inhibitor of the Smoothened (SMO) receptor in the Hedgehog pathway, validated in medulloblastoma and solid tumor models .

- Physicochemical Properties: Low aqueous solubility (improved via salt formulations like hydrobromic acid or p-toluenesulfonic acid salts) . Bioavailability enhanced using poly(2-oxazoline) amphiphilic block copolymers for nanodelivery .

- Synthesis : Multi-step process starting from 2-chloro-5-nitroaniline, achieving a 51% overall yield .

3-Chloro-N-[(2-chlorophenyl)methyl]-N-(pyridin-2-yl)benzamide

Structure : Features a 3-chloro benzamide core with a (2-chlorophenyl)methyl group on the pyridine nitrogen.

Key Differences :

- Increased lipophilicity due to the benzyl group, likely reducing aqueous solubility.

- No reported biological targets or therapeutic applications in the evidence .

2-Chloro-N-{2-[(cyclopropylcarbonyl)amino]pyridin-4-yl}benzamide

Structure: Contains a cyclopropanecarbonylamino group on the pyridine ring. Key Differences:

N-Benzoyl-2-hydroxybenzamide Derivatives

Structure : Hydroxy-substituted benzamides with varied N-benzoyl groups.

Key Differences :

- Used in structure-activity relationship (SAR) studies for antimicrobial or anti-inflammatory agents .

Structural-Activity Relationships (SAR) and Physicochemical Trends

- Chlorine Substituents : Chlorine at the 2-position on the benzamide (common in Vismodegib and the target compound) enhances electrophilic character, favoring interactions with hydrophobic enzyme pockets.

- Sulfonyl Groups : The 4-(methylsulfonyl) group in Vismodegib improves target specificity for SMO but reduces solubility, necessitating formulation strategies .

- Pyridine Modifications : Substitutions on the pyridine ring (e.g., cyclopropane in ) alter steric and electronic profiles, impacting binding kinetics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.